molecular formula C11H16ClNO B2572409 (1S,3s)-3-(aminomethyl)-3-phenylcyclobutan-1-ol hydrochloride CAS No. 2095396-60-2

(1S,3s)-3-(aminomethyl)-3-phenylcyclobutan-1-ol hydrochloride

Cat. No. B2572409
CAS RN: 2095396-60-2
M. Wt: 213.71
InChI Key: OXWVEESJUJLYEQ-PFWPSKEQSA-N
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Description

(1S,3s)-3-(aminomethyl)-3-phenylcyclobutan-1-ol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It is a cyclobutane derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Enantioselective Synthesis

The enantioselective synthesis of related compounds like (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of Nelfinavir, is a key area of study. This synthesis utilizes sodium erythorbate as a chiral material, indicating the significance of stereochemistry control in producing complex structures (Ikunaka et al., 2002).

Synthesis and Reactions of Related Compounds

Research on 3-Phenyl-2-cyclobutenone and related compounds reveals various reactions like hydrogenation, bromination, and hydrolysis, which are crucial for understanding the chemical behavior of cyclobutane derivatives (Manatt et al., 1964).

Biological and Pharmaceutical Applications

Antidepressant Potential

Research on 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives indicates potential antidepressant activity. These derivatives have been synthesized and evaluated in animal tests, revealing significant activity compared to known antidepressants (Bonnaud et al., 1987).

VLA-4 Antagonists

The synthesis of 3-aminocyclobut-2-en-1-ones, through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, led to the discovery of potent VLA-4 antagonists. This showcases the potential of cyclobutane derivatives in drug discovery for specific biological targets (Brand et al., 2003).

Inhibitors of 11beta-Hydroxysteroid Dehydrogenase Type I

3-(Phenylcyclobutyl)-1,2,4-triazoles have been identified as selective inhibitors of 11beta-HSD1, demonstrating both in vitro and in vivo activity. Modifications like fluorine substitution have improved pharmacokinetic profiles, essential for therapeutic applications (Zhu et al., 2008).

Antitumor Activity

Tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, have been studied for their antitumor activity. This line of research provides insights into developing new chemotherapeutic agents (Isakhanyan et al., 2016).

Crystal Structure Analysis

Understanding the crystal structure of related compounds like 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole contributes to the fundamental knowledge of cyclobutane derivatives, which is vital for medicinal chemistry (Sarı et al., 2002).

Antibacterial Activity

Studies on tertiary aminoalkanols hydrochlorides, like 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides, for their antibacterial properties highlight the potential of cyclobutane derivatives in developing new antibacterial agents (Isakhanyan et al., 2014).

properties

IUPAC Name

3-(aminomethyl)-3-phenylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWVEESJUJLYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-3-phenylcyclobutan-1-ol hydrochloride

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